

large-scale synthesis of 4-**Iodo-1-methyl-1H-pyrazole-3-carboxylic acid**

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-*Iodo-1-methyl-1H-pyrazole-3-carboxylic acid*

Cat. No.: B1269907

[Get Quote](#)

An increasing demand for novel heterocyclic compounds in the pharmaceutical and agrochemical industries has spurred the development of robust and scalable synthetic methodologies. One such compound of interest is **4-Iodo-1-methyl-1H-pyrazole-3-carboxylic acid**, a key intermediate for the synthesis of various biologically active molecules. This document provides a detailed application note and a comprehensive protocol for the large-scale synthesis of this valuable building block. The described two-step synthetic pathway is designed for high yield and purity, utilizing readily available starting materials and reagents suitable for industrial applications.

Synthetic Strategy

The synthesis of **4-Iodo-1-methyl-1H-pyrazole-3-carboxylic acid** is achieved through a two-step process. The first step involves the direct iodination of ethyl 1-methyl-1H-pyrazole-3-carboxylate to introduce the iodine atom at the 4-position of the pyrazole ring. The subsequent step is the hydrolysis of the ester group to yield the final carboxylic acid product. This approach is advantageous for large-scale production due to its efficiency and the high purity of the resulting product.

Experimental Protocols

Step 1: Synthesis of Ethyl 4-Iodo-1-methyl-1H-pyrazole-3-carboxylate

This procedure details the electrophilic iodination of ethyl 1-methyl-1H-pyrazole-3-carboxylate.

Materials and Reagents:

Reagent	Molar Mass (g/mol)	Quantity (mol)	Mass (g) or Volume (L)
Ethyl 1-methyl-1H-pyrazole-3-carboxylate	154.17	1.0	154.17 g
N-Iodosuccinimide (NIS)	224.98	1.1	247.48 g
Acetonitrile	41.05	-	1.5 L
Sodium thiosulfate (saturated aq. sol.)	-	-	1.0 L
Brine (saturated aq. sol.)	-	-	1.0 L
Ethyl acetate	88.11	-	2.0 L
Anhydrous sodium sulfate	142.04	-	100 g

Procedure:

- To a 5 L three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, add ethyl 1-methyl-1H-pyrazole-3-carboxylate (154.17 g, 1.0 mol) and acetonitrile (1.5 L).
- Stir the mixture at room temperature until the starting material is completely dissolved.
- Cool the solution to 0-5 °C using an ice-water bath.
- Slowly add N-Iodosuccinimide (NIS) (247.48 g, 1.1 mol) portion-wise over 1 hour, maintaining the internal temperature below 10 °C.

- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
- Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (1.0 L).
- Concentrate the mixture under reduced pressure to remove the acetonitrile.
- Extract the aqueous residue with ethyl acetate (2 x 1.0 L).
- Combine the organic layers and wash with brine (1.0 L).
- Dry the organic phase over anhydrous sodium sulfate (100 g), filter, and concentrate under reduced pressure to afford the crude product.
- Purify the crude product by recrystallization from a mixture of ethanol and water to yield ethyl 4-iodo-1-methyl-1H-pyrazole-3-carboxylate as a white to off-white solid.

Expected Yield and Purity:

Product	Form	Yield (%)	Purity (by HPLC) (%)
Ethyl 4-iodo-1-methyl-1H-pyrazole-3-carboxylate	White solid	85-92	>98

// Nodes start [label="Start: Ethyl 1-methyl-1H-pyrazole-3-carboxylate in Acetonitrile", fillcolor="#F1F3F4", fontcolor="#202124"]; dissolution [label="Dissolution at Room Temperature", fillcolor="#F1F3F4", fontcolor="#202124"]; cooling [label="Cooling to 0-5 °C", fillcolor="#4285F4", fontcolor="#FFFFFF"]; nis_addition [label="Slow Addition of N-Iodosuccinimide (NIS)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; reaction [label="Reaction at Room Temperature\n(12-16 hours)", fillcolor="#FBBC05", fontcolor="#202124"]; monitoring [label="Reaction Monitoring (TLC/HPLC)", fillcolor="#34A853", fontcolor="#FFFFFF"]; quench

```
[label="Quenching with\nSodium Thiosulfate Solution", fillcolor="#4285F4",  
fontcolor="#FFFFFF"]; concentration1 [label="Removal of Acetonitrile", fillcolor="#F1F3F4",  
fontcolor="#202124"]; extraction [label="Extraction with Ethyl Acetate", fillcolor="#34A853",  
fontcolor="#FFFFFF"]; wash [label="Washing with Brine", fillcolor="#F1F3F4",  
fontcolor="#202124"]; drying [label="Drying over Sodium Sulfate", fillcolor="#F1F3F4",  
fontcolor="#202124"]; concentration2 [label="Concentration under Reduced Pressure",  
fillcolor="#F1F3F4", fontcolor="#202124"]; purification [label="Recrystallization",  
fillcolor="#FBBC05", fontcolor="#202124"]; end [label="End: Pure Ethyl 4-ido-1-methyl-1H-  
\npyrazole-3-carboxylate", fillcolor="#F1F3F4", fontcolor="#202124"];  
  
// Edges start -> dissolution; dissolution -> cooling; cooling -> nis_addition; nis_addition ->  
reaction; reaction -> monitoring; monitoring -> quench; quench -> concentration1;  
concentration1 -> extraction; extraction -> wash; wash -> drying; drying -> concentration2;  
concentration2 -> purification; purification -> end; }
```

Caption: Workflow for the synthesis of Ethyl 4-ido-1-methyl-1H-pyrazole-3-carboxylate.

Step 2: Synthesis of 4-ido-1-methyl-1H-pyrazole-3-carboxylic acid

This protocol describes the hydrolysis of the ethyl ester to the final carboxylic acid.

Materials and Reagents:

Reagent	Molar Mass (g/mol)	Quantity (mol)	Mass (g) or Volume (L)
Ethyl 4-iodo-1-methyl-1H-pyrazole-3-carboxylate	280.04	0.85	238.03 g
Sodium Hydroxide	40.00	2.55	102.0 g
Tetrahydrofuran (THF)	72.11	-	1.2 L
Water	18.02	-	1.2 L
Hydrochloric Acid (6 M)	-	-	As needed (~425 mL)
Dichloromethane	84.93	-	2.0 L
Anhydrous magnesium sulfate	120.37	-	100 g

Procedure:

- In a 5 L three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, dissolve ethyl 4-iodo-1-methyl-1H-pyrazole-3-carboxylate (238.03 g, 0.85 mol) in a mixture of THF (1.2 L) and water (1.2 L).
- Add sodium hydroxide (102.0 g, 2.55 mol) to the solution.
- Heat the mixture to reflux (approximately 66 °C) and maintain for 4-6 hours.
- Monitor the reaction by TLC or HPLC until the starting ester is no longer detectable.
- After completion, cool the reaction mixture to room temperature and remove the THF under reduced pressure.
- Cool the remaining aqueous solution to 0-5 °C in an ice-water bath.
- Acidify the solution to pH 2-3 by the slow addition of 6 M hydrochloric acid. A precipitate will form.

- Stir the suspension at 0-5 °C for 1 hour to ensure complete precipitation.
- Collect the solid by vacuum filtration and wash the filter cake with cold water (2 x 500 mL).
- Dry the solid under vacuum at 50 °C to a constant weight to yield **4-iodo-1-methyl-1H-pyrazole-3-carboxylic acid**.
- If further purification is needed, the product can be recrystallized from ethanol.

Expected Yield and Purity:

Product	Form	Yield (%)	Purity (by HPLC) (%)
4-Iodo-1-methyl-1H-pyrazole-3-carboxylic acid	White solid	90-95	>99

// Nodes start [label="Start: Ethyl 4-Iodo-1-methyl-1H-pyrazole-3-carboxylate in THF/Water", fillcolor="#F1F3F4", fontcolor="#202124"]; naoh_addition [label="Addition of Sodium Hydroxide", fillcolor="#EA4335", fontcolor="#FFFFFF"]; reflux [label="Reflux for 4-6 hours", fillcolor="#FBBC05", fontcolor="#202124"]; monitoring [label="Reaction Monitoring (TLC/HPLC)", fillcolor="#34A853", fontcolor="#FFFFFF"]; cooling1 [label="Cooling to Room Temperature", fillcolor="#4285F4", fontcolor="#FFFFFF"]; concentration [label="Removal of THF", fillcolor="#F1F3F4", fontcolor="#202124"]; cooling2 [label="Cooling to 0-5 °C", fillcolor="#4285F4", fontcolor="#FFFFFF"]; acidification [label="Acidification with HCl to pH 2-3", fillcolor="#EA4335", fontcolor="#FFFFFF"]; precipitation [label="Precipitation and Stirring", fillcolor="#FBBC05", fontcolor="#202124"]; filtration [label="Vacuum Filtration and Washing", fillcolor="#34A853", fontcolor="#FFFFFF"]; drying [label="Drying under Vacuum", fillcolor="#F1F3F4", fontcolor="#202124"]; end [label="End: Pure 4-Iodo-1-methyl-1H-pyrazole-3-carboxylic acid", fillcolor="#F1F3F4", fontcolor="#202124"]];

// Edges start -> naoh_addition; naoh_addition -> reflux; reflux -> monitoring; monitoring -> cooling1; cooling1 -> concentration; concentration -> cooling2; cooling2 -> acidification; acidification -> precipitation; precipitation -> filtration; filtration -> drying; drying -> end; }

Caption: Workflow for the hydrolysis to **4-Iodo-1-methyl-1H-pyrazole-3-carboxylic acid**.

Safety Precautions

- All manipulations should be carried out in a well-ventilated fume hood.
- Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
- N-Iodosuccinimide is a strong oxidizing agent and should be handled with care.
- Sodium hydroxide and hydrochloric acid are corrosive and should be handled with appropriate caution.
- Acetonitrile and tetrahydrofuran are flammable liquids; avoid open flames and sparks.

Conclusion

The presented two-step synthesis provides a reliable and scalable method for the production of **4-Iodo-1-methyl-1H-pyrazole-3-carboxylic acid**. The protocol is well-suited for researchers and professionals in drug development, offering high yields and excellent purity of the final product. The use of commercially available reagents and straightforward reaction conditions makes this an attractive route for large-scale manufacturing.

- To cite this document: BenchChem. [large-scale synthesis of 4-Iodo-1-methyl-1H-pyrazole-3-carboxylic acid]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1269907#large-scale-synthesis-of-4-iodo-1-methyl-1h-pyrazole-3-carboxylic-acid>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com